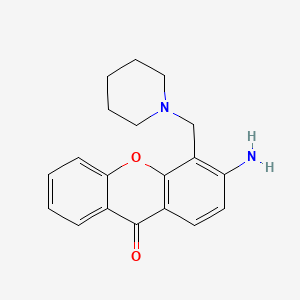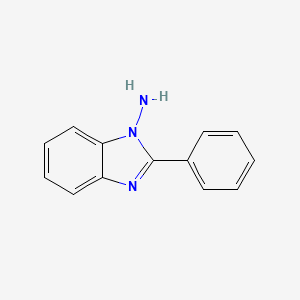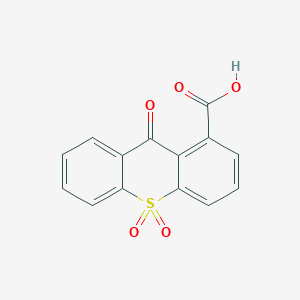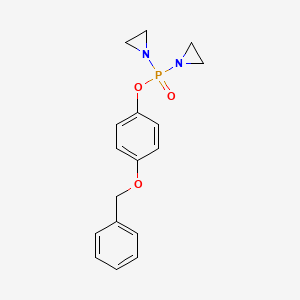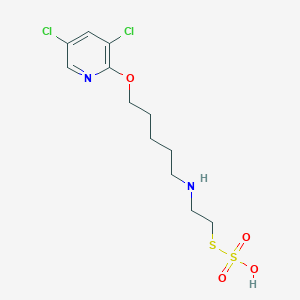
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound known for its unique structure and properties This compound features a pyridyloxy group, which is a derivative of pyridine, and a thiosulfate group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyridyloxy intermediate: This step involves the reaction of 3,5-dichloropyridine with an appropriate alkylating agent to introduce the pyridyloxy group.
Introduction of the pentyl chain: The intermediate is then reacted with a pentylamine derivative to form the desired pentyl chain.
Thiosulfate addition: Finally, the compound is treated with thiosulfate under controlled conditions to introduce the thiosulfate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridyloxy group can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorine atoms in the pyridyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted pyridyloxy compounds.
Scientific Research Applications
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pyridyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-2-((5-(3,5-Dichloropyridin-2-yl)oxy)pentyl)amino)ethyl hydrogen sulfurothioate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Uniqueness
S-2-((5-(3,5-Dichloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the pyridyloxy and thiosulfate groups allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial contexts.
Properties
CAS No. |
40771-32-2 |
|---|---|
Molecular Formula |
C12H18Cl2N2O4S2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,5-dichloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H18Cl2N2O4S2/c13-10-8-11(14)12(16-9-10)20-6-3-1-2-4-15-5-7-21-22(17,18)19/h8-9,15H,1-7H2,(H,17,18,19) |
InChI Key |
CJECIMVYFNJMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCCCCNCCSS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
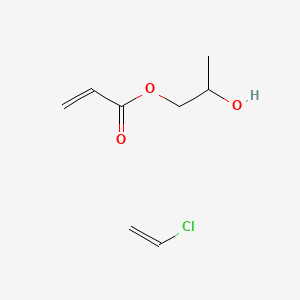
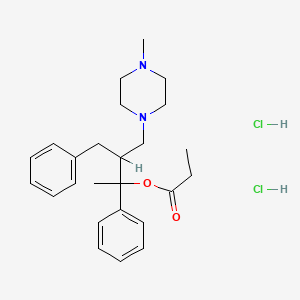
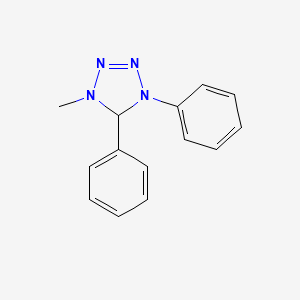
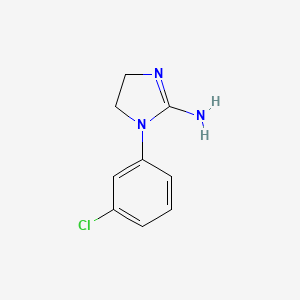
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)

